molecular formula C21H24BrNO B3038658 1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone CAS No. 882748-67-6

1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone

Cat. No. B3038658
CAS RN: 882748-67-6
M. Wt: 386.3 g/mol
InChI Key: VXOUNAPLHUEYBN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone (BPCP) is a synthetic organic compound with a wide range of potential applications. It is a heterocyclic compound, with two aromatic rings and an amide group, and is a useful reagent in organic synthesis. Its unique structure allows BPCP to be used as a building block for a variety of compounds, and its versatility makes it a valuable tool for scientists in the field of organic chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been studied in the context of organic synthesis. For example, a related compound, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, was synthesized from acetanilide through a series of reactions including Friedel-Crafts acylation, α-bromination, and amination. This process highlights the compound's role in complex chemical syntheses (Zeng, 2003).
  • Another study focused on the synthesis of 1-[3-(Trifluoromethy1)pheny1]-2-propanone from 1-bromo-3-(trifluoromethyl)benzene, demonstrating the compound's use in Grignard reactions and oxidation processes (Qiao, 2009).

Applications in Material Science

  • A study on electron-transfer reactions of aromatic alpha, beta-epoxy ketones, which are closely related to 1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone, explored factors that govern their conversion to beta-diketones and beta-hydroxy ketones. This research has implications for the development of new materials and chemical processes (Hasegawa et al., 1997).

Potential in Antifungal Applications

  • The compound's derivatives have been evaluated for their antifungal properties. For instance, 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, which include the 4-bromophenyl derivative, showed significant activity against opportunistic fungi pathogenic to humans (Buchta et al., 2004).

Role in Drug Synthesis and Medicinal Chemistry

  • The compound has been used in the synthesis of potential cytotoxic agents. For example, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized as potential potent cytotoxic agents, highlighting its role in medicinal chemistry (Mete et al., 2007).

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-cyclohexylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO/c22-19-10-6-18(7-11-19)21(24)14-15-23-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h6-13,16,23H,1-5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOUNAPLHUEYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187707
Record name 1-(4-Bromophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone

CAS RN

882748-67-6
Record name 1-(4-Bromophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882748-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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